molecular formula C12H18FNO2 B2497780 Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate CAS No. 191327-86-3

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate

Cat. No.: B2497780
CAS No.: 191327-86-3
M. Wt: 227.279
InChI Key: DVGWDBGQOAGBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈FNO₂ and a molecular weight of 227.28 g/mol. This compound is notable for its unique chemical structure, which includes a piperidine ring substituted with an ethynyl group and a fluorine atom, as well as a tert-butyl ester group. It is primarily used in research settings and has various applications in synthetic chemistry and pharmaceutical development.

Preparation Methods

The synthesis of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxyl group with tert-butyl alcohol .

  • Synthetic Route

      Step 1: Formation of the piperidine ring.

      Step 2: Introduction of the ethynyl group via a nucleophilic substitution reaction.

      Step 3: Fluorination of the piperidine ring.

      Step 4: Esterification with tert-butyl alcohol.

  • Reaction Conditions

    • The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
    • Common solvents include dichloromethane and tetrahydrofuran.
    • Catalysts such as palladium or copper may be used in the ethynylation step.
  • Industrial Production

    • Industrial production methods may involve similar synthetic routes but are optimized for large-scale synthesis.
    • Continuous flow reactors and automated synthesis platforms can be employed to increase efficiency and yield.

Chemical Reactions Analysis

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

  • Oxidation

    • The ethynyl group can be oxidized to form carbonyl compounds.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction

    • The compound can be reduced to form saturated derivatives.
    • Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
  • Substitution

    • The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
    • Reagents such as sodium azide or potassium cyanide can be used for these transformations.
  • Major Products

    • Oxidation products include carbonyl compounds.
    • Reduction products include saturated piperidine derivatives.
    • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has several scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Employed in the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity and interactions with biological targets.
    • Used in studies of enzyme inhibition and receptor binding.
  • Medicine

    • Explored as a potential lead compound for the development of new pharmaceuticals.
    • Studied for its potential therapeutic effects in various disease models.
  • Industry

    • Utilized in the production of specialty chemicals and advanced materials.
    • Employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate

    • Similar structure but with an amino group instead of an ethynyl group.
    • Used in different synthetic and biological applications .
  • Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate

    • Contains a bromo and formyl group instead of an ethynyl and fluorine group.
    • Used in the synthesis of other piperidine derivatives .
  • Tert-butyl 4-ethynyl-4-chloropiperidine-1-carboxylate

    • Similar structure but with a chlorine atom instead of a fluorine atom.
    • Exhibits different reactivity and biological activity .

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and development.

Properties

IUPAC Name

tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGWDBGQOAGBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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